Mono-poc Tenofovir

Übersicht

Beschreibung

Mono-poc tenofovir is a derivative of tenofovir, a nucleotide analog reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections. Tenofovir itself is a nucleotide analog of adenosine 5’-monophosphate. This compound is a prodrug designed to improve the pharmacokinetic properties of tenofovir, enhancing its bioavailability and membrane permeability.

Wissenschaftliche Forschungsanwendungen

Mono-poc tenofovir has several scientific research applications, including:

Chemistry: Used as a model compound in studying nucleotide analogs and their chemical properties.

Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Used in the development of antiviral therapies, particularly for HIV and hepatitis B.

Wirkmechanismus

Target of Action

Mono-poc Tenofovir, also known as Tenofovir disoproxil, is a nucleotide analog reverse transcriptase inhibitor . Its primary targets are the HIV-1 virus and the Hepatitis B virus . These viruses are responsible for HIV infection and Hepatitis B respectively . Tenofovir disoproxil works by inhibiting an enzyme called reverse transcriptase , which is necessary for viral production in HIV-infected individuals .

Mode of Action

Tenofovir disoproxil is absorbed and converted to its active form, tenofovir, a nucleoside monophosphate (nucleotide) analog . Tenofovir is then converted to the active metabolite, tenofovir diphosphate , a chain terminator, by constitutively expressed enzymes in the cell . This active metabolite competes with the natural substrate, deoxyadenosine triphosphate, and gets incorporated into the viral DNA, causing premature termination of DNA elongation, thereby inhibiting the activity of HIV reverse transcriptase .

Biochemical Pathways

Tenofovir disoproxil undergoes hydrolysis in vivo to liberate tenofovir, the active part of the molecule . The process occurs in two stages. In the first 72 hours, Tenofovir disoproxil is de-esterified, forming the tenofovir monoester intermediate by abiotic and enzymatic processes associated in the extracellular medium . In the second step, the monoester is removed from the culture medium by intracellular processes .

Pharmacokinetics

Tenofovir is a nucleotide analog (NA) of adenosine 50-mono-phosphate . In its parent form, tenofovir is a dianion at physiologic pH and is associated with poor membrane permeability and low oral bioavailability . Tenofovir monoester appeared rapidly with a median Tmax of 0.5 h followed by a rapid monophasic decline with a geometric mean t½ of 26 min . Tenofovir monoester Cmax was 131.6 ng/mL and AUC 0–4 was 93.3 ng·h/mL .

Result of Action

The result of the action of Tenofovir disoproxil is the inhibition of the viral reverse transcriptase, an enzyme necessary for viral production in HIV-infected individuals . This leads to decreased viral replication and management of HIV viral load .

Action Environment

The action of Tenofovir disoproxil can be influenced by environmental factors. For instance, the presence of drug residues in several environmental matrices, such as soil, sewage, and surface and treated waters, can potentially lead to risk for aquatic species . Furthermore, Tenofovir isoproxil monoester has partial antiviral activity and has shown to be persistent, maintaining a residual concentration after 16 days, indicating the need to continue the research on methods of this product total removal from the aquatic environment .

Biochemische Analyse

Biochemical Properties

Mono-POC Tenofovir is a nucleotide analog of adenosine 50-mono-phosphate . It is a dianion at physiologic pH and has poor membrane permeability and low oral bioavailability . To improve these properties, this compound is commercially available as a prodrug . It interacts with various enzymes and proteins, including reverse transcriptase, an enzyme crucial for the replication of HIV .

Cellular Effects

This compound exerts its effects on various types of cells, particularly immune cells like T cells . It influences cell function by inhibiting viral replication, thereby preventing the progression of HIV infection . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The active form of this compound, Tenofovir, acts as a chain terminator during the synthesis of new viral DNA . It competes with deoxyadenosine 5’-triphosphate, leading to premature termination of the growing DNA chain and thus inhibiting the replication of the virus .

Temporal Effects in Laboratory Settings

This compound shows a time-dependent effect in laboratory settings. It is initially hydrolyzed to form a monoester intermediate, which is then removed from the culture medium by intracellular processes . Over time, this leads to a significant reduction in the concentration of this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage

Metabolic Pathways

This compound is involved in several metabolic pathways. After absorption, it is converted to its active form, Tenofovir, a process that involves various enzymes . The active form, Tenofovir, is then further metabolized to Tenofovir diphosphate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of mono-poc tenofovir involves several steps starting from tenofovir. One common method includes the reaction of tenofovir with a protecting group to form this compound. The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired product. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The production process also includes purification steps such as crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Mono-poc tenofovir undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tenofovir derivatives, while reduction may produce reduced forms of tenofovir .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tenofovir disoproxil fumarate: Another prodrug of tenofovir with different pharmacokinetic properties.

Tenofovir alafenamide: A more recent prodrug with improved safety and efficacy profiles.

Mono-poc isopropyl tenofovir: A similar compound with different substituents on the tenofovir molecule.

Uniqueness

Mono-poc tenofovir is unique in its specific chemical structure, which provides distinct pharmacokinetic advantages over other tenofovir derivatives. Its improved bioavailability and membrane permeability make it a valuable compound in antiviral therapy .

Biologische Aktivität

Mono-poc tenofovir is a derivative of tenofovir, a nucleotide analog recognized for its efficacy in treating HIV and hepatitis B infections. As a prodrug, it enhances the pharmacokinetic properties of tenofovir, improving its bioavailability and membrane permeability. This article explores the biological activity of this compound, detailing its mechanism of action, biochemical properties, and relevant research findings.

This compound functions primarily as a nucleotide analog reverse transcriptase inhibitor . Its active form, tenofovir diphosphate, acts as a chain terminator during viral DNA synthesis. This inhibition is crucial for the replication cycle of retroviruses like HIV-1 and hepadnaviruses such as hepatitis B virus (HBV) .

Target Enzymes

- Reverse Transcriptase : Essential for converting viral RNA into DNA.

- Nucleotide Incorporation : Tenofovir diphosphate substitutes for deoxyadenosine triphosphate (dATP), preventing further DNA chain elongation.

Pharmacokinetics

This compound is rapidly absorbed after oral administration and converted into its active form through hydrolysis. The pharmacokinetic profile indicates a half-life that varies depending on the cellular environment, with longer half-lives observed in non-proliferating cells compared to activated T cells .

The compound's structure includes:

- Molecular Formula : C14H22N5O7P

- Molecular Weight : 431.4 g/mol

These properties contribute to its role in inhibiting viral replication by interfering with nucleic acid synthesis .

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral activity against HIV-1. The effective concentration (EC50) values range from 0.04 μM to 8.5 μM in various cell types, including lymphoblastoid cell lines and primary monocyte/macrophage cells .

Combination Therapy

In combination studies with other antiretroviral agents, this compound has shown additive and synergistic effects, enhancing overall antiviral efficacy. Notably, it has been combined with nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors .

Study 1: Efficacy in Treatment-Naïve Patients

A study involving treatment-naïve patients with high viral loads demonstrated that this compound significantly reduced viral loads when administered alone or in combination with other antiretroviral therapies. The cumulative incidence of virological response was notably higher in groups receiving this compound compared to those on monotherapy with other agents .

Study 2: Long-term Safety Profile

Long-term studies have assessed the safety profile of this compound in animal models, revealing no significant carcinogenic effects at therapeutic doses. These findings support its continued use in clinical settings for chronic infections like HIV and HBV .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antiviral Efficacy | EC50 values range from 0.04 μM to 8.5 μM against HIV-1 |

| Combination Therapy | Additive effects observed when combined with other NRTIs and protease inhibitors |

| Treatment-Naïve Patients | Higher virological response rates compared to other monotherapies |

| Long-term Safety | No significant carcinogenicity observed in animal studies |

Future Directions

Research continues to explore the potential applications of this compound beyond HIV and HBV treatment, including its hypothesized effectiveness against emerging viruses like SARS-CoV-2 . Ongoing clinical trials aim to further elucidate its safety profile and efficacy across diverse populations.

Eigenschaften

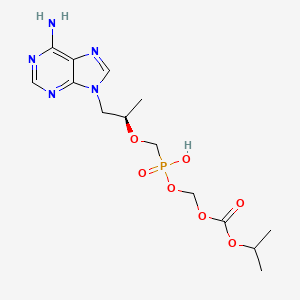

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYSRKLPLHUWCJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718877 | |

| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211364-69-1 | |

| Record name | Tenofovir isoproxil monoester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211364691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOFOVIR ISOPROXIL MONOESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKS5H56W6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Mono-POC Tenofovir and why is it relevant in the context of Tenofovir disoproxil fumarate (TDF) manufacturing?

A1: this compound (5) is identified as a specified unknown impurity during the process development of Tenofovir disoproxil fumarate (TDF) []. TDF is an antiretroviral medication used to treat HIV infection and chronic hepatitis B. Impurities in pharmaceutical manufacturing are inevitable, but their identification and control are crucial for ensuring the quality, safety, and efficacy of the final drug product.

Q2: What analytical techniques were used to characterize this compound and other impurities in the study?

A2: While the abstract doesn't explicitly state the specific analytical techniques used, it mentions that the research describes the "synthesis and characterization" of the impurities. This suggests that techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and possibly Infrared Spectroscopy (IR) were likely employed for structural confirmation and identification of this compound and other related compounds [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.